molecular formula C19H17N3O4S B2869904 1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-40-0

1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2869904
CAS No.: 900000-40-0
M. Wt: 383.42
InChI Key: ZZWGFJRIEBVPPV-UHFFFAOYSA-N
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Description

1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta[d]pyrimidinone derivative featuring a furan-2-ylmethyl substituent at position 1 and a 3-nitrobenzylsulfanyl group at position 4. The cyclopenta[d]pyrimidinone core provides a rigid bicyclic framework, while the substituents modulate electronic properties, lipophilicity, and biological interactions. The furan ring contributes to π-π stacking interactions and conformational flexibility .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-19-20-18(27-12-13-4-1-5-14(10-13)22(24)25)16-7-2-8-17(16)21(19)11-15-6-3-9-26-15/h1,3-6,9-10H,2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGFJRIEBVPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Formation of the cyclopenta[d]pyrimidin-2-one core: This can be synthesized through a series of condensation reactions involving amines and carbonyl compounds.

    Coupling reactions: The final step involves coupling the furan ring and the nitrophenyl group to the cyclopenta[d]pyrimidin-2-one core using sulfanyl linkages under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and sulfanyl group.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Substituted derivatives at the furan ring and nitrophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and nitrophenyl groups.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The furan ring, nitrophenyl group, and sulfanyl linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the substituents on the benzylsulfanyl group or the pyrimidinone core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents (Position 4) Molecular Formula Molecular Weight logP/logD Key Features
Target Compound 3-nitrobenzylsulfanyl C19H17N3O4S 383.42 Not reported Meta-nitro group; cyclopenta[d]pyrimidinone core; furan-2-ylmethyl at C1
BG15892 2-chlorobenzylsulfanyl C19H17ClN2O2S 372.87 Not reported Ortho-chloro substituent; similar core structure; lower molecular weight
2-{[(4-nitrophenyl)methyl]sulfanyl}-... 4-nitrobenzylsulfanyl C14H13N3O3S 303.34 logP: 1.8976 Para-nitro group; simpler cyclopenta[d]pyrimidinone core (no furan substituent)
5M (from ) 3-nitrophenyl C16H13N3O2 295.29 Not reported Pyrimidinone core without cyclopenta ring; Rf = 0.75 (chromatographic mobility)
2-[(4-methylbenzyl)sulfanyl]-... () 4-methylbenzylsulfanyl C15H16N2OS 272.36 Not reported Electron-donating methyl group; higher lipophilicity expected
Key Observations:

Nitro Group Position: The meta-nitro substituent in the target compound (vs. para in or ortho-chloro in ) creates distinct electronic environments. Nitro groups generally increase reactivity and polarity, reducing logP compared to methyl or chloro substituents .

Core Structure: The cyclopenta[d]pyrimidinone core in the target compound adds rigidity and planar characteristics, favoring interactions with flat binding pockets. In contrast, simpler pyrimidinones (e.g., 5M ) lack this bicyclic framework, which may reduce stability or target affinity.

Furan vs.

Biological Activity

The compound 1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound features several notable structural elements:

  • A furan ring , known for its reactivity and biological activity.
  • A nitrophenyl group , which can influence the compound's electronic properties and biological interactions.
  • A sulfanyl group , which may play a role in the compound's mechanism of action.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the furan-2-ylmethyl intermediate through alkylation reactions.
  • Synthesis of the nitrophenylmethylsulfanyl intermediate , which involves the reaction of 3-nitrophenylmethanethiol with appropriate electrophiles.
  • Cyclization to form the final cyclopentapyrimidinone structure under acidic or basic conditions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing furan and nitro groups have been shown to possess potent antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have suggested that furan-containing compounds can exhibit anticancer properties. The proposed mechanism includes:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
  • Apoptosis induction : It may promote programmed cell death in malignant cells through various signaling pathways.

Anti-inflammatory Effects

The presence of the nitrophenyl group in similar compounds has been associated with anti-inflammatory activity. This effect is often mediated by the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

The biological activity of 1-[(furan-2-yl)methyl]-4-{[(3-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is hypothesized to involve:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could interact with cellular receptors, altering their activity and triggering downstream effects.

Case Studies

  • Antimicrobial Activity Study : A recent study tested the efficacy of similar furan derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives .
  • Anticancer Research : In vitro studies demonstrated that certain furan-based compounds induced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM .
  • Inflammation Model : Animal models treated with nitrophenyl derivatives showed significant reduction in inflammation markers compared to control groups .

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInhibition of DNA synthesis; apoptosis induction
Anti-inflammatoryCOX enzyme inhibition

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